2-Aminopropanenitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQCCPNVRCAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509760 | |

| Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72187-91-8 | |

| Record name | 72187-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Synthesis, Analysis, and Applications

Introduction

2-Aminopropanenitrile hydrochloride, also known as alaninenitrile hydrochloride, is a versatile building block in modern organic and medicinal chemistry.[1] As a simple α-aminonitrile, its structure features a chiral center, a nucleophilic amino group, and a nitrile moiety that can be readily transformed into other valuable functional groups, such as carboxylic acids or amines. These characteristics make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its core properties, synthesis, analytical validation, and strategic applications.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical entity begins with its precise identification and physical characteristics. This compound is the salt form of alaninenitrile, which enhances its stability and handling properties compared to the free base.

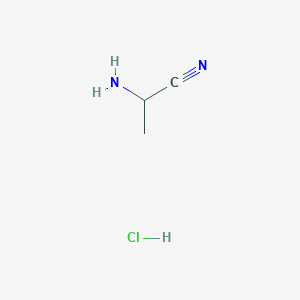

Chemical Structure

The structure consists of a propane backbone with an amino group and a nitrile group attached to the same carbon (C2), rendering it an α-aminonitrile.

Caption: Chemical Structure of this compound.

Properties Summary

Key identifiers and physicochemical data are crucial for experimental design, safety assessment, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | rac-α-Aminopropionitrile Hydrochloride, Alaninenitrile Hydrochloride | [1] |

| CAS Number | 72187-91-8 | [1][2][3] |

| PubChem CID | 12782877 | [1][4] |

| Molecular Formula | C₃H₆N₂·HCl (or C₃H₇ClN₂) | [1][2][3] |

| Molecular Weight | 106.55 g/mol | [2][3][5] |

| Appearance | Solid (Typical) | - |

| Melting Point | 144-146 °C | [3] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Sensitivity | Moisture sensitive | [1] |

Section 2: Synthesis and Characterization

The synthesis of α-aminonitriles is a well-established field, with the Strecker synthesis being a primary and highly efficient method.[6] This three-component reaction offers a direct route from simple, commercially available precursors.

Recommended Synthetic Protocol: Strecker Synthesis

The Strecker synthesis involves the reaction of an aldehyde (acetaldehyde) with a source of ammonia (ammonium chloride) and a cyanide source (potassium cyanide) to form the α-aminonitrile. The choice of this method is driven by its high atom economy and convergence.

Reaction: CH₃CHO + NH₄Cl + KCN → CH₃CH(NH₂)CN·HCl + KCl + H₂O

Caption: General workflow for the Strecker synthesis of 2-Aminopropanenitrile HCl.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Charge the flask with a solution of ammonium chloride in water.

-

Aldehyde Addition: Cool the solution in an ice bath to 0-5 °C. Add acetaldehyde dropwise to the stirred solution, maintaining the temperature.

-

Cyanide Addition: Separately, prepare a solution of potassium cyanide in water. Add this solution dropwise to the reaction mixture via the addition funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to protonate the amine, forming the hydrochloride salt.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde and organic impurities.

-

Isolation: Concentrate the aqueous layer under reduced pressure to precipitate the crude this compound.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure product. Dry under vacuum.

Section 3: Applications in Research and Drug Development

The synthetic utility of this compound is rooted in the reactivity of its two functional groups. It serves as a key intermediate for various classes of compounds.

-

Precursor to α-Amino Acids: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield alanine, a proteinogenic amino acid. This provides a synthetic route to isotopically labeled amino acids for metabolic studies.

-

Pharmaceutical Building Block: Its structure is incorporated into more complex molecules. It is categorized as a "Protein Degrader Building Block," suggesting its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other molecules designed to induce targeted protein degradation.[1]

-

Enzyme Inhibitors: α-Aminonitriles are known to act as reversible inhibitors for certain proteases, such as dipeptidyl peptidase (DPP-IV), which is a target for type 2 diabetes treatment.[7] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site, while the amino group provides key binding interactions. This makes 2-aminopropanenitrile and its derivatives valuable scaffolds in drug discovery.[7]

Section 4: Analytical Methodologies for Quality Control

Ensuring the purity and identity of a synthetic intermediate is critical in drug development. A combination of a classic titrimetric method and a modern chromatographic technique provides a robust analytical package.

Method 1: Argentometric Titration (Assay of Hydrochloride)

This volumetric method is a cost-effective and reliable technique for quantifying the hydrochloride salt content.[8] It relies on the precipitation of chloride ions with a standardized silver nitrate solution.

Experimental Protocol:

-

Standard Preparation: Prepare and standardize a 0.1 M Silver Nitrate (AgNO₃) solution against a primary standard (e.g., sodium chloride).

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water.

-

Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃. The endpoint is determined potentiometrically using a silver electrode, which detects the sharp change in potential as excess Ag⁺ ions appear after all Cl⁻ has precipitated as AgCl.

-

Calculation: The percentage of hydrochloride is calculated based on the volume of AgNO₃ consumed.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for assessing purity and identifying impurities due to its high specificity and sensitivity.[8]

Caption: Experimental workflow for RP-HPLC purity analysis.

Experimental Protocol:

-

System Setup:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) at a ratio of 10:90 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30 °C.

-

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Filter both solutions through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

| Parameter | Argentometric Titration | RP-HPLC |

| Principle | Precipitation of Chloride ions | Differential partitioning between stationary and mobile phases |

| Measures | Assay (% HCl content) | Purity, Impurity Profile, Assay (with standard) |

| Specificity | Specific to chloride ions, not the parent molecule | Highly specific for the parent molecule and its impurities |

| Advantages | Cost-effective, simple, accurate for salt content | High sensitivity, high resolution, suitable for impurity quantification |

| Limitations | Does not detect non-chloride impurities | Requires more expensive equipment and reference standards |

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

GHS Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

| Hazard Type | GHS Code(s) | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1][2][3] | |

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [1] |

| H315 | Causes skin irritation | [1][2] | |

| H319 | Causes serious eye irritation | [1][2] | |

| H335 | May cause respiratory irritation | [1][2] | |

| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. | [1][2] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid dust formation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[1]

References

- This compound | C3H7ClN2 | CID 12782877 - PubChem, National Center for Biotechnology Inform

- 2-Amino-2-methylpropanenitrile hydrochloride | C4H9ClN2 | CID 12239465 - PubChem, National Center for Biotechnology Inform

- Cas 72187-91-8, this compound - LookChem. [Link]

- 2-Aminopropanol hydrochloride | C3H10ClNO | CID 110798 - PubChem, National Center for Biotechnology Inform

- 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem, National Center for Biotechnology Inform

- propan-2-yl (2R)

- 2-aminopropanenitrile - 51806-98-5, C3H6N2 - ChemSynthesis. [Link]

- US4701546A - Preparation of 2-(N-formylamino)

- 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem, National Center for Biotechnology Inform

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

- Aminopropionitrile - Wikipedia. [Link]

- Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion - Kanazawa University Repository. [Link]

- Cas 40651-89-6, 2-aminobutanenitrile - LookChem. [Link]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - National Center for Biotechnology Inform

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 72187-91-8 | this compound - AiFChem [aifchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C3H7ClN2 | CID 12782877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:72187-91-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. Buy (2S)-3-amino-2-methylpropanenitrile hydrochloride | 2866254-40-0 [smolecule.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 2-aminopropanenitrile hydrochloride, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, and critical applications, grounding all claims in established scientific principles and methodologies.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Their significance in organic synthesis is immense, primarily serving as direct precursors to α-amino acids, the fundamental constituents of proteins.[1] 2-Aminopropanenitrile, also known as alaninenitrile, is the nitrile analog of the amino acid alanine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a readily usable reagent in a laboratory setting. Its strategic importance is particularly noted in the synthesis of various pharmaceutical intermediates.[2]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule existing as a racemic mixture of its (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[3] The presence of the electron-withdrawing nitrile group and the protonated amino group significantly influences the molecule's reactivity.

Structural Elucidation

The definitive structure of this compound is confirmed through various spectroscopic techniques. While specific experimental data for this exact compound is not always published in detail, the expected spectroscopic characteristics can be reliably predicted.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show distinct signals for the methyl protons (CH₃), the methine proton (α-CH), and the ammonium protons (-NH₃⁺). The chemical shifts and coupling patterns are crucial for confirming the connectivity of the molecule.[4]

-

¹³C NMR spectroscopy will display three unique carbon signals corresponding to the methyl carbon, the α-carbon, and the nitrile carbon, providing a clear carbon fingerprint of the molecule.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A strong, sharp peak around 2240-2260 cm⁻¹, characteristic of the C≡N (nitrile) stretch.

-

Broad absorption bands in the 2500-3000 cm⁻¹ region, indicative of the N-H stretching of the ammonium salt (-NH₃⁺).

-

C-H stretching and bending vibrations for the methyl and methine groups.[4]

-

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClN₂ | [6] |

| Molecular Weight | 106.55 g/mol | [7][8] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 144-146 °C | [8][9] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [7][9] |

| Storage Temperature | Room temperature, under inert atmosphere | [9] |

Synthesis and Reaction Mechanism

The most common and historically significant method for synthesizing α-aminonitriles is the Strecker synthesis , first reported by Adolph Strecker in 1850.[10] This versatile reaction provides a straightforward route to 2-aminopropanenitrile from simple precursors.

The Strecker Synthesis: A Step-by-Step Mechanistic Look

The Strecker synthesis is a three-component reaction involving an aldehyde (acetaldehyde for 2-aminopropanenitrile), ammonia, and a cyanide source (e.g., sodium cyanide or hydrogen cyanide).[10][11] The reaction proceeds in two main parts: the formation of the α-aminonitrile and its subsequent isolation as the hydrochloride salt.

Part 1: Formation of 2-Aminopropanenitrile

-

Imine Formation: Acetaldehyde reacts with ammonia in a condensation reaction. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an imine intermediate.[1][10]

-

Cyanide Addition: A cyanide ion (from NaCN or KCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine (or its protonated form, the iminium ion).[1][10] This step forms the crucial carbon-carbon bond, resulting in the formation of 2-aminopropanenitrile.

Part 2: Isolation as the Hydrochloride Salt

The crude 2-aminopropanenitrile, which is a basic compound, can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This process serves two primary purposes:

-

Purification: The salt is often a crystalline solid that can be easily purified by filtration and washing.

-

Stability: The hydrochloride salt is generally more stable and less volatile than the freebase, making it easier to handle and store.[12]

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methodologies for the Strecker synthesis.[13] Note: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of ammonium chloride in water. Cool the flask in an ice bath to 0-5 °C.

-

Aldehyde Addition: Slowly add acetaldehyde to the cooled solution while maintaining the temperature below 10 °C.

-

Cyanide Addition: Prepare a solution of sodium cyanide in water. Add this solution dropwise from the dropping funnel to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture vigorously at 0-5 °C for 1-2 hours after the cyanide addition is complete. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Salt Formation: Cool the combined organic extracts in an ice bath. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether).

-

Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Research and Drug Development

The nitrile group is a versatile functional group in medicinal chemistry. It is relatively stable metabolically and can participate in key binding interactions, such as hydrogen bonding, with biological targets.[14][15] this compound, as a precursor to both natural and unnatural amino acids, is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Precursor to Pharmaceutical Intermediates

2-Aminopropanenitrile and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[14] While not a direct precursor to all, the α-aminonitrile moiety is a core structural feature in several compounds within this class.

The general synthetic utility is highlighted in the conversion of the nitrile to other functional groups:

-

Hydrolysis to α-amino acids under acidic or basic conditions.[10][11]

-

Reduction to 1,2-diamines using reducing agents like metal hydrides.[11][16]

This chemical versatility allows for its incorporation into complex molecular scaffolds.[2][17]

The synthetic pathway from an α-aminonitrile to a key pharmaceutical intermediate is depicted below.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Toxicity: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][18] The primary toxicological concern arises from the potential release of hydrogen cyanide, a highly toxic gas, especially under acidic conditions or upon combustion.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][20] The container should be kept under an inert atmosphere (e.g., argon) due to its moisture sensitivity.[21]

-

Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations for hazardous chemical waste.[20]

Conclusion

This compound is a foundational building block in organic synthesis, offering a reliable and efficient route to α-amino acids and their derivatives. Its synthesis via the Strecker reaction is a classic yet powerful method that continues to be relevant in modern chemistry. For researchers and professionals in drug development, a thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective application in the creation of novel and complex molecules with therapeutic potential.

References

- NROChemistry. Strecker Synthesis.

- Wikipedia. Strecker amino acid synthesis.

- Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12).

- Ogata, Y., & Kawasaki, A. (1971). Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic, 325-329.

- NROChemistry. (2021-02-27). Strecker Synthesis [Video]. YouTube. Available from: [Link] (Note: A representative URL format is used as the original may not be stable).

- PubChem. This compound. National Center for Biotechnology Information.

- LookChem. Cas 72187-91-8, this compound.

- Molbase. 2-Aminopropanenitrile.

- LabSolutions. 2-Aminopropanenitrile, HCl.

- ChemBK. (2R)-2-Aminopropanenitrile hydrochloride.

- PubChem. 2-Aminopropanol hydrochloride. National Center for Biotechnology Information.

- PubChem. Propanenitrile, 2-amino-. National Center for Biotechnology Information.

- LookChem. 2-aminopropanenitrile,hydrochloride CAS NO.72187-91-8.

- MySkinRecipes. This compound.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Organic Syntheses. aminoacetone semicarbazone hydrochloride.

- Yu, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1231-1253.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C3H7ClN2 | CID 12782877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propanenitrile, 2-Amino-, Monohydrochloride Detailed Information, Chemical Properties, Uses, Safety Data & Supplier China | E-E-A-T Verified [nj-finechem.com]

- 8. echemi.com [echemi.com]

- 9. Cas 72187-91-8,this compound | lookchem [lookchem.com]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Page loading... [guidechem.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Synthesis, Reactivity, and Analysis

This guide provides a comprehensive technical overview of 2-aminopropanenitrile hydrochloride, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis via the Strecker reaction, characteristic reactivity, and essential analytical protocols for quality control. The information is presented to not only guide laboratory practice but also to provide insights into the chemical principles governing its application.

Core Physicochemical Properties

This compound, also known as alaninenitrile hydrochloride, is the salt form of the corresponding α-aminonitrile.[1][2] The hydrochloride salt enhances stability and water solubility, making it a more convenient form for storage and use compared to its free base, which can be unstable.[3] It typically appears as a white to off-white solid.[3][4]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 72187-91-8 | [1][5] |

| Molecular Formula | C₃H₇ClN₂ | [3][5] |

| Molecular Weight | 106.55 g/mol | [3][5] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 144-146 °C | [5][6] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol. | [3][6] |

| Topological Polar Surface Area | 49.8 Ų | [5] |

Synthesis: The Strecker Reaction

The most fundamental and industrially relevant method for preparing α-aminonitriles is the Strecker synthesis, first reported in 1850.[4][7] This reaction is a one-pot, three-component condensation of an aldehyde (acetaldehyde for this topic), an ammonia source (ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide).[8][9] The use of ammonium chloride is advantageous as it serves as both the ammonia source and a mild acid to promote the formation of the key imine intermediate.[8]

Reaction Mechanism

The Strecker synthesis proceeds through two main stages:

-

Imine Formation: Ammonia, in equilibrium with the ammonium salt, performs a nucleophilic attack on the acetaldehyde carbonyl. The resulting hemiaminal intermediate rapidly dehydrates to form a protonated imine (iminium ion).[8][10] This step is crucial as the iminium ion is significantly more electrophilic than the starting aldehyde.

-

Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[8] This step forms the stable C-C bond, yielding the final α-aminonitrile product.[10] The reaction is typically performed in an aqueous medium to facilitate the dissolution of the cyanide and ammonium salts.[11]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of racemic 2-aminopropanenitrile from acetaldehyde.

Materials:

-

Acetaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated and ethereal solution

-

Diethyl Ether

-

Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve ammonium chloride (1.1 eq) and potassium cyanide (1.0 eq) in deionized water.

-

Causality: Performing the reaction at 0-5 °C is critical to control the exothermicity of the reaction and to minimize the potential for hazardous HCN gas evolution.

-

-

Aldehyde Addition: Slowly add acetaldehyde (1.0 eq) dropwise to the stirred aqueous solution of salts.

-

Reaction: Seal the flask and stir the mixture vigorously in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.

-

Insight: The aminonitrile product is more soluble in the organic phase, allowing for its separation from the inorganic salts remaining in the aqueous layer.

-

-

Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-aminopropanenitrile free base as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a saturated solution of HCl in diethyl ether until precipitation ceases.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Strecker synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both an amino group and a nitrile moiety, makes it a versatile synthetic intermediate.[12]

Hydrolysis to α-Amino Acids

The most significant reaction of α-aminonitriles is their hydrolysis to the corresponding α-amino acid, which completes the Strecker amino acid synthesis.[9][10] This transformation can be achieved under either strong acidic or basic conditions.[13]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, making the nitrile carbon highly susceptible to nucleophilic attack by water.[8] A series of proton transfers and a second attack by water leads to the formation of a tetrahedral intermediate which then eliminates ammonia to yield the carboxylic acid.[8] The reaction typically requires heating under reflux for several hours to proceed to completion.[13]

Caption: Simplified reaction pathway for the acid-catalyzed hydrolysis of 2-aminopropanenitrile.

Experimental Protocol: Acid Hydrolysis to DL-Alanine Hydrochloride

-

Setup: Place this compound (1.0 eq) in a round-bottom flask with 6 M aqueous HCl (10 parts).[13]

-

Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.[13]

-

Monitoring: The reaction's progress can be monitored by TLC, observing the disappearance of the starting material.[13]

-

Isolation: After cooling, the solvent can be removed under reduced pressure to yield crude DL-alanine hydrochloride, which can be further purified by recrystallization.

Reduction to 1,2-Diamines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts 2-aminopropanenitrile into 1,2-diaminopropane, a valuable building block for ligands and pharmaceuticals.

Reactions of the Amino Group

The primary amino group can undergo standard transformations, such as N-acylation with acyl chlorides or anhydrides in the presence of a base to form N-acyl aminonitriles.[12] These derivatives are also useful intermediates in various synthetic pathways.

Analytical and Quality Control Protocols

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

FTIR Spectroscopy: Infrared spectroscopy is a quick method to confirm the presence of key functional groups. The most characteristic feature is the sharp, medium-intensity nitrile stretch.[1][14]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Reference(s) |

| C≡N (Nitrile) | 2260 - 2240 | Sharp, Medium | [1][14] |

| N-H (Ammonium salt) | 3100 - 2800 (broad) | Broad, Strong | |

| C-H (Aliphatic) | 3000 - 2850 | Medium-Strong | [1] |

| N-H Bend (Amine) | ~1550 | Medium | [15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.[16] The hydrochloride salt is typically analyzed in a deuterated solvent like D₂O.

Expected ¹H NMR Signals (in D₂O):

-

Methyl Protons (-CH₃): A doublet around 1.6 ppm, coupled to the alpha-proton.

-

Alpha-Proton (-CH): A quartet around 4.5 ppm, coupled to the methyl protons.

-

Amine Protons (-NH₃⁺): Often exchanges with D₂O and may not be visible or may appear as a very broad, low-intensity signal.

Expected ¹³C NMR Signals (in D₂O):

-

Methyl Carbon (-CH₃): ~15-20 ppm.

-

Alpha-Carbon (-CH): ~35-40 ppm.

-

Nitrile Carbon (-C≡N): ~118-122 ppm.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound and quantifying any impurities. Since α-aminonitriles lack a strong chromophore, UV detection at low wavelengths (~210 nm) or derivatization is required.[17] A common method involves pre-column derivatization with o-phthalaldehyde (OPA) to produce a highly fluorescent isoindole derivative, allowing for sensitive fluorescence detection.[17] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of the polar, underivatized compound.[18]

Illustrative HPLC Protocol (HILIC):

-

Column: HILIC silica column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 2.8). A typical starting condition would be 75:25 (Acetonitrile:Buffer).[18]

-

Flow Rate: 0.3 mL/min.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a water/acetonitrile mixture.

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Analytical Workflow Diagram

Caption: A typical quality control workflow for this compound.

Safety, Handling, and Storage

This compound is a chemical intermediate that must be handled with appropriate care.

| Safety Aspect | Guideline | Reference(s) |

| GHS Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Signal Word | Warning | [1] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust. | [19] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. It is moisture-sensitive. Store away from incompatible materials like strong bases and oxidizing agents. | [1][3] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [19] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [19] |

| First Aid (Ingestion) | Do NOT induce vomiting. Call a physician or poison control center immediately. | [16] |

Conclusion

This compound is a foundational building block in organic synthesis, primarily valued as a direct precursor to the amino acid alanine via the Strecker synthesis. Its reliable preparation, well-characterized reactivity, and straightforward analysis make it an indispensable tool for chemists in pharmaceutical research and development. Proper understanding of its properties, handling requirements, and analytical protocols, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- LookChem. (n.d.). Cas 72187-91-8, this compound.

- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Grokipedia. (n.d.). Strecker amino acid synthesis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- NROChemistry. (n.d.). Strecker Synthesis.

- PubMed. (1982). 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction.

- De Gruyter. (2007). Basic 1H- and 13C-NMR Spectroscopy.

- MySkinRecipes. (n.d.). This compound.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- ResearchGate. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.

- ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine....

- ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.

- CP Lab Safety. (n.d.). 2-Aminopropanenitrile, HCl, min 97%, 100 mg.

- CP Lab Safety. (n.d.). 2-Aminopropanenitrile, HCl, min 97%, 100 mg. This is a duplicate reference to provide sourcing for the synonym.

- MySkinRecipes. (n.d.). This compound. This is a duplicate reference to provide sourcing for its application.

- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.

- NIH National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

- Google Patents. (n.d.). CN109438283B - Synthesis method and device of beta-aminopropionitrile.

- ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. This is a duplicate reference to provide sourcing.

- Agilent. (2010). Analysis of Amino Acids by HPLC.

- Digital Commons @ University of the Pacific. (2015). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004101).

- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

- ResearchGate. (2017). analysis of amino acids by high performance liquid chromatography.

- Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column.

- ChemSynthesis. (2025). 2-aminopropanenitrile.

- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 18. jocpr.com [jocpr.com]

- 19. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficiency of a synthetic route and the versatility of its intermediates are paramount. This compound, also known as alaninenitrile hydrochloride, is a quintessential example of a high-value bifunctional building block. As an α-amino nitrile, it possesses both a nucleophilic amino group and a synthetically versatile nitrile moiety on adjacent carbons. This structural arrangement makes it a potent precursor for a diverse range of molecular architectures, most notably α-amino acids and their derivatives, which are core components of many therapeutic agents.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the classic Strecker reaction, outline critical safety and handling procedures, and explore its strategic applications, particularly in the synthesis of enzyme inhibitors.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a starting material's properties is the foundation of reproducible and successful synthesis. This compound is a racemic mixture, as indicated by the common "DL" or "rac-" prefixes in its synonyms[1].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₂·HCl (or C₃H₇ClN₂) | [1][2] |

| Molecular Weight | 106.55 g/mol | [3] |

| CAS Number | 72187-91-8 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 144-146 °C | [3] |

| Sensitivity | Moisture sensitive, Hygroscopic | [1] |

| Synonyms | Alaninenitrile hydrochloride, DL-α-Aminopropionitrile hydrochloride, rac-α-Aminopropionitrile hydrochloride | [1] |

Anticipated Spectroscopic Signatures for Quality Control

As a Senior Application Scientist, I emphasize that verifying the identity and purity of starting materials is a non-negotiable step. While a definitive spectrum should always be run for a new batch, the following are the anticipated spectroscopic signatures for this molecule based on its structure.

-

¹H NMR Spectroscopy (in D₂O):

-

Causality: The proton NMR spectrum in a deuterated solvent like D₂O will reveal the distinct proton environments. The amine protons will exchange with deuterium and will likely not be visible.

-

Expected Signals:

-

A doublet at approximately 1.6-1.8 ppm, integrating to 3H, corresponding to the methyl group (CH₃) protons. The splitting is due to coupling with the adjacent methine proton.

-

A quartet at approximately 4.5-4.7 ppm, integrating to 1H, corresponding to the α-proton (CH). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent amine and nitrile groups.

-

-

-

¹³C NMR Spectroscopy (in D₂O):

-

Expected Signals:

-

A signal around 15-20 ppm for the methyl carbon (CH₃).

-

A signal around 40-45 ppm for the α-carbon (CH), shifted downfield by the attached nitrogen.

-

A signal around 118-122 ppm for the nitrile carbon (C≡N).

-

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

Causality: IR spectroscopy is invaluable for identifying key functional groups.

-

Expected Absorption Bands:

-

A strong, broad band in the region of 2500-3200 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺) stretching vibrations.

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretch. The α-amino group does not significantly shift this value.

-

An absorption band around 1500-1600 cm⁻¹ for the asymmetric N-H bend of the ammonium group.

-

A prominent C-N stretching vibration can be expected in the 1020-1250 cm⁻¹ region[4].

-

-

Part 2: Synthesis, Workflow, and Safe Handling

The most direct and widely recognized method for synthesizing α-amino nitriles is the Strecker synthesis, first reported in 1850[5]. This three-component reaction robustly combines an aldehyde, ammonia, and a cyanide source[6].

Experimental Protocol: Strecker Synthesis of this compound

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the isolation of a pure product. The causality behind key choices is explained.

Step 1: Imine Formation

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add ammonium chloride (5.88 g, 0.11 mol).

-

Reagents: Add 50 mL of deionized water and stir until the salt is fully dissolved. To this solution, add acetaldehyde (5.0 g, 0.113 mol) dropwise while maintaining the temperature below 10 °C.

-

Expertise & Experience: Acetaldehyde is highly volatile and the reaction is exothermic. Pre-dissolving the ammonium chloride and maintaining a low temperature is crucial for controlling the reaction rate and preventing the loss of the aldehyde. The NH₄Cl provides the ammonia source in situ[7].

-

Step 2: Nucleophilic Cyanide Addition 3. Reagent Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 25 mL of deionized water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). 4. Reaction: Add the sodium cyanide solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

- Trustworthiness: The slow, controlled addition of cyanide to the cold iminium ion intermediate maximizes the formation of the α-amino nitrile and minimizes side reactions. This step is the core of the C-C bond formation[5][7].

- Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours to ensure the reaction proceeds to completion.

Step 3: Extraction and Isolation of the Free Base 6. Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Expertise & Experience: The α-amino nitrile free base is an organic compound with moderate polarity. Diethyl ether is an effective solvent for its extraction from the aqueous solution.

- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash with a small amount of ether.

Step 4: Hydrochloride Salt Formation and Purification 8. Salt Formation: Cool the ethereal solution in an ice bath. Prepare a solution of 2M HCl in diethyl ether and add it dropwise with stirring until precipitation of the white solid ceases and the solution becomes acidic (test with litmus paper).

- Causality: Converting the amine free base to its hydrochloride salt serves two purposes: it makes the compound more stable and less volatile, and it facilitates purification through crystallization, as the salt is generally insoluble in non-polar solvents like ether.

- Purification: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

- Drying: Dry the final product, this compound, under vacuum to a constant weight. Store in a desiccator due to its hygroscopic nature[1].

Visualization: Strecker Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final, purified product.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | C3H7ClN2 | CID 12782877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Aminopropanenitrile Hydrochloride

Executive Summary: 2-Aminopropanenitrile, also known as alaninenitrile, is a valuable nitrile-containing compound and a key precursor in the synthesis of amino acids and various pharmaceutical intermediates.[1][2] This guide provides a comprehensive overview of the synthesis of its hydrochloride salt, focusing on the well-established Strecker synthesis.[1][3][4] Authored for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical characterization methods. Emphasis is placed on the rationale behind experimental choices, safety considerations, and process validation to ensure scientific integrity and reproducibility.

Introduction

Chemical Identity and Properties

2-Aminopropanenitrile hydrochloride is the salt form of alaninenitrile, which enhances its stability and handling properties. As a chiral compound, it typically exists as a racemic mixture when synthesized via classical methods.[1][3] Its physical and chemical properties are crucial for its application in further synthetic steps.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClN₂ | [5][6][7] |

| Molecular Weight | 106.55 g/mol | [5][6][8] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | 144-146 °C | [6] |

| Solubility | Soluble in water | [5] |

| CAS Number | 72187-91-8 (for hydrochloride) | [6][8] |

Significance and Applications

The primary significance of 2-aminopropanenitrile lies in its role as a direct precursor to the amino acid alanine through hydrolysis of the nitrile group.[3][4] The Strecker synthesis, which produces this aminonitrile as a key intermediate, is one of the most direct and efficient methods for creating α-amino acids.[1] Beyond fundamental amino acid synthesis, nitrile-containing compounds are integral to numerous pharmaceuticals, making intermediates like this compound valuable building blocks in drug discovery and development.[9]

Overview of Synthetic Strategies

While various methods exist for synthesizing α-aminonitriles, the Strecker synthesis remains the most prominent and widely applied approach due to its robustness and simplicity.[4][9][10] This multicomponent reaction, first discovered by Adolph Strecker in 1850, involves the one-pot condensation of an aldehyde (acetaldehyde), ammonia, and a cyanide source to form the α-aminonitrile.[1] This guide will focus exclusively on this classical and field-proven methodology.

The Strecker Synthesis: A Detailed Protocol and Mechanistic Insight

The Strecker synthesis is a powerful reaction that constructs an α-amino acid framework from simple starting materials.[4] The initial product is the α-aminonitrile, which is subsequently isolated as its hydrochloride salt.

Principle of the Reaction

The reaction proceeds in two main stages within a single pot:

-

Imine Formation: Acetaldehyde reacts with ammonia to form an imine intermediate.

-

Cyanide Addition: A cyanide ion, typically from sodium or potassium cyanide, performs a nucleophilic attack on the imine carbon to form 2-aminopropanenitrile.[11][12]

The subsequent work-up with hydrochloric acid serves to protonate the amino group, forming the stable hydrochloride salt, which can then be precipitated and isolated.

Detailed Experimental Protocol

This protocol is based on established procedures for Strecker reactions and should be performed in a well-ventilated fume hood due to the extreme toxicity of cyanide salts and the potential evolution of hydrogen cyanide gas.[13][14]

Reagents and Materials:

-

Acetaldehyde (CH₃CHO)

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Ammonium Hydroxide (aqueous solution, ~28-30%)

-

Hydrochloric Acid (concentrated, ~37%)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

-

Ice bath

-

Mechanical stirrer and appropriate glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride (1.0 eq) in water. Cool the solution to 0-5 °C using an ice bath.

-

Ammonia Addition: To the cooled solution, slowly add ammonium hydroxide (~1.1 eq) while maintaining the temperature below 10 °C.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.0 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Scientist's Note: The use of ammonium chloride and ammonia creates a buffered system. The reaction is temperature-sensitive; maintaining a low temperature minimizes the premature hydrolysis of cyanide and prevents side reactions.[13]

-

-

Acetaldehyde Addition: Add acetaldehyde (1.0 eq) to the dropping funnel and introduce it into the reaction mixture dropwise over 1 hour. The temperature must be strictly maintained between 0-5 °C during this addition.

-

Rationale: This slow addition controls the exothermic reaction of imine formation and subsequent cyanide attack, preventing the formation of acetaldehyde cyanohydrin as a major byproduct.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight (12-16 hours).

-

Extraction of Free Base: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.

-

Trustworthiness Check: The extraction isolates the neutral 2-aminopropanenitrile free base from the aqueous salts.

-

-

Drying: Dry the combined ethereal extracts over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[15]

-

Salt Formation and Isolation: Cool the dried ether solution in an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the solution, or add a calculated amount of concentrated HCl dropwise with vigorous stirring. The this compound will precipitate as a white solid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or non-basic impurities. Dry the product under vacuum to yield pure this compound.

Process Flow Diagram

Caption: Simplified mechanism of the Strecker synthesis.

Initially, acetaldehyde reacts with ammonia to form an iminium ion. [11]The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the α-aminonitrile product. [3][12]

Purification and Isolation

Post-Reaction Work-up

The initial extraction with an organic solvent like diethyl ether is critical to separate the organic aminonitrile from the inorganic salts (e.g., NaCl) present in the aqueous reaction mixture. [15]A subsequent wash with brine can help to break up any emulsions and further dry the organic layer.

Recrystallization Protocol

For achieving higher purity, the crude this compound can be recrystallized.

-

Dissolve the crude solid in a minimum amount of hot methanol.

-

Slowly add diethyl ether as an anti-solvent until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. [16] Rationale for Solvent Selection: Methanol is a good solvent for the polar hydrochloride salt, while diethyl ether is a poor solvent. This solvent/anti-solvent combination allows for the controlled precipitation of the desired product, leaving more soluble impurities behind in the mother liquor. [16]

Analytical Characterization and Quality Control

Verifying the structure and purity of the synthesized this compound is essential.

Techniques for Structural Verification

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The protonated amino group influences the chemical shifts of nearby protons and carbons. [17][18]* IR Spectroscopy: Infrared spectroscopy can identify key functional groups. Characteristic peaks for the amine N-H stretch (broad, due to the ammonium salt), C-H stretches, and the nitrile C≡N stretch should be observed. [17]

Purity Assessment

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. [5][17]* High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the chemical purity by separating the main component from any impurities. [15]

Table of Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR (D₂O) | Signals corresponding to the methyl protons (doublet), the alpha-proton (quartet), and the amine protons (broad singlet, may exchange with D₂O). [18] |

| ¹³C NMR (D₂O) | Three distinct signals for the methyl carbon, the alpha-carbon, and the nitrile carbon. [17][19] |

| IR (KBr Pellet) | Characteristic absorptions around 3400-2800 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H stretch), and ~2250 cm⁻¹ (C≡N stretch). [17] |

| Melting Point | 144-146 °C [6] |

Safety, Handling, and Waste Disposal

Hazard Identification

-

Cyanide: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.

-

Acetaldehyde: Is a flammable liquid and potential carcinogen.

-

Hydrochloric Acid: Is corrosive and causes severe skin burns and eye damage. * This compound: Harmful if swallowed. Causes skin, eye, and respiratory irritation. [6][8]

Required Personal Protective Equipment (PPE)

Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals. [20]All operations involving cyanides or concentrated acids must be conducted in a certified chemical fume hood.

Emergency Procedures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. [20]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [20]* Inhalation (HCN): Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate, specialized medical attention.

-

Spills: Neutralize acid spills with sodium bicarbonate. For cyanide spills, use a commercial cyanide spill kit or a solution of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate.

Decontamination and Waste Neutralization

All glassware contaminated with cyanide must be decontaminated by rinsing with a bleach solution or an alkaline solution of hydrogen peroxide before standard washing. All aqueous waste containing cyanide must be treated with bleach or peroxide to oxidize the cyanide before disposal according to institutional guidelines.

Conclusion

The Strecker synthesis provides a reliable and efficient pathway to this compound, a versatile intermediate in chemical and pharmaceutical research. By understanding the reaction mechanism, carefully controlling critical parameters such as temperature and stoichiometry, and employing proper purification and handling techniques, researchers can consistently produce this compound with high purity. The analytical methods outlined in this guide serve as a robust framework for quality control, ensuring the integrity of the final product for subsequent applications.

References

- Strecker amino acid synthesis. (n.d.). In Wikipedia.

- ChemistRn. (2023, September 13).

- Ferris, J. P., Sanchez, R. A., & Mancuso, R. W. (n.d.).

- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- 2-Aminopropanenitrile, HCl. (n.d.). LabSolutions. [Link]

- Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

- α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). (S)-4-(N,N-DIMETHYLAMINOCARBONYL)-2,2-DIMETHYL-1,3-OXAZOLIDINE. Organic Syntheses. [Link]

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]

- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024, September 12). Journal of the American Chemical Society. [Link]

- Propanenitrile, 2-Amino-, Monohydrochloride. (n.d.). Methylamine Supplier. [Link]

- 2-aminopropanenitrile. (2025, May 20). ChemSynthesis. [Link]

- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. [Link]

- This compound. (n.d.). PubChem. [Link]

- (2R)-2-Aminopropanenitrile hydrochloride. (n.d.). ChemBK. [Link]

- 2-aminobutanenitrile. (n.d.). LookChem. [Link]

- 2-aminopropiophenone, hydrochloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Cas 40651-89-6,2-aminobutanenitrile | lookchem [lookchem.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Propanenitrile, 2-Amino-, Monohydrochloride Detailed Information, Chemical Properties, Uses, Safety Data & Supplier China | E-E-A-T Verified [nj-finechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C3H7ClN2 | CID 12782877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. mdpi.com [mdpi.com]

- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. spectrabase.com [spectrabase.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

2-Aminopropanenitrile hydrochloride starting material

An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern synthetic chemistry, valued for its bifunctional nature that enables the efficient construction of diverse molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its synthesis, core reactivity, and strategic applications. We will explore the mechanistic rationale behind its use in forming key heterocyclic scaffolds, provide field-proven experimental protocols, and discuss its relevance in the broader context of pharmaceutical development.

Foundational Chemistry: Synthesis and Properties

A thorough understanding of a starting material's origin and intrinsic properties is fundamental to its effective application. This compound is prized for its improved stability and handling characteristics compared to its freebase form.

The Strecker Synthesis: A Classic Route to α-Aminonitriles

The most prevalent and industrially significant route to 2-aminopropanenitrile is the Strecker synthesis, a three-component reaction first reported in 1850.[1] This reaction elegantly combines an aldehyde (acetaldehyde), ammonia, and a cyanide source (e.g., hydrogen cyanide or sodium cyanide) to form the α-aminonitrile.

Mechanism & Rationale: The reaction proceeds through the initial formation of an imine from acetaldehyde and ammonia. The subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the stable aminonitrile product. The hydrochloride salt is then prepared by treating the aminonitrile freebase with hydrogen chloride in a suitable organic solvent, such as diethyl ether. This conversion is a critical step for practical applications, as the resulting salt is a more stable, crystalline solid that is less prone to decomposition and easier to handle than the volatile freebase.

Caption: General workflow for the synthesis of 2-Aminopropanenitrile HCl.

Physicochemical Properties

The hydrochloride salt form imparts distinct physical properties that are crucial for storage and reaction setup.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Alaninenitrile Hydrochloride, α-Aminopropionitrile Hydrochloride | [3] |

| Molecular Formula | C₃H₇ClN₂ | [4][5] |

| Molecular Weight | 106.55 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | ~140 - 146 °C | [2][5] |

| Solubility | Soluble in water | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Moisture sensitive. | [3][5] |

Core Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic nitrile. This bifunctionality makes it an ideal precursor for constructing five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals.[1][6]

Synthesis of Imidazole Derivatives

A primary application is the synthesis of imidazole derivatives.[1] Imidazoles are a critical class of heterocycles found in numerous biologically active compounds. The reaction of 2-aminopropanenitrile with reagents like orthoesters or imidates provides a direct route to this scaffold.

Experimental Protocol: Synthesis of 4-Methyl-1H-imidazole (Representative)

This protocol is a representative example and should be optimized for specific substrates and scales.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in an excess of triethyl orthoformate (used as both reagent and solvent).

-

Reaction Execution: Heat the mixture to reflux (approx. 145-150 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

-

Work-up: Upon completion (typically several hours), cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude residue in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol). Purify the product by column chromatography on silica gel to yield the pure imidazole derivative.

Causality Behind Choices:

-

Hydrochloride Salt: Using the hydrochloride salt is acceptable as the high reaction temperatures and evolving byproducts can neutralize the HCl, liberating the free amine in situ.

-

Excess Orthoester: Triethyl orthoformate serves as both a reactant (providing the C2 carbon of the imidazole ring) and the solvent, driving the reaction to completion according to Le Châtelier's principle by being present in large excess.

Broader Heterocyclic Applications

The reactivity of α-aminonitriles extends to the synthesis of other important heterocycles, including:

-

Oxazoles: By reacting with acylating agents followed by cyclization.[1]

-

Isothiazoles: Through reactions involving sulfur-based reagents.[1]

-

Thiophenes: Certain derivatives can be prepared via the Gewald reaction, highlighting the versatility of the aminonitrile motif.[7]

Role in Pharmaceutical Development

The α-aminonitrile scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[8]

Precursor to Bioactive Scaffolds

While 2-aminopropanenitrile itself may not be the direct precursor in all cases, it represents a class of compounds essential for drug synthesis. For example, the structurally similar (S)-2-aminobutanenitrile is a key starting material for the industrial synthesis of the anti-epileptic drug Levetiracetam.[9] This underscores the importance of α-aminonitriles in creating chiral APIs. Furthermore, α-amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV), crucial for treating diabetes.[8]

Caption: Logical flow from starting material to potential drug applications.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents and bases.[5]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and enabling tool for chemical innovation. Its straightforward synthesis, coupled with the robust and predictable reactivity of its amino and nitrile groups, provides an efficient pathway to valuable heterocyclic systems. For professionals in drug discovery and development, mastering the application of this starting material opens the door to a vast chemical space of potential therapeutic agents.

References

- LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Nanjing Finechem Holding Co.,Limited. (n.d.). Propanenitrile, 2-Amino-, Monohydrochloride. Retrieved from Methylamine Supplier website. [Link]

- Krutošíková, A., & Káčer, P. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc, 2012(i), 152-172. [Link]

- Al-Omran, F. (2014). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Chemical, Biological and Physical Sciences, 4(2), 1235. [Link]

- Zhuravel, M. A., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 7(15), 12776-12787. [Link]

- Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 333. [Link]

- Kumar, D., & Kumar, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(1), 9645-9656. [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. echemi.com [echemi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | C3H7ClN2 | CID 12782877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanenitrile, 2-Amino-, Monohydrochloride Detailed Information, Chemical Properties, Uses, Safety Data & Supplier China | E-E-A-T Verified [nj-finechem.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]